molecular formula C5H13NO2S B8575173 N,N-dimethyl-2-methylsulphonylethylamine

N,N-dimethyl-2-methylsulphonylethylamine

Cat. No. B8575173
M. Wt: 151.23 g/mol
InChI Key: ICUCTTKYLZRAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947674B2

Procedure details

To a solution of N,N-dimethylethanolamine (890 mg, 10 mmol) and triethylamine (1520 mg, 15 mmol) in anhydrous CH2Cl2, kept under nitrogen atmosphere, at 0° C., methansulphonyl chloride (1220 mg, 11 mmol) was added. The mixture was kept under stirring and at 0° C. for 1 hour, and then concentrated by evaporation. The residue was dissolved in CH2Cl2, washed with Na2CO3 saturated solution and with deionized water. The organic phase was dried under Na2SO4 and the solvent removed by evaporation. The product was used as obtained, without purification, for the following step b) (1330 mg, yield 80%).
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
1520 mg
Type
reactant
Reaction Step Two
Quantity
1220 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4]O.C(N(CC)CC)C.[CH3:14][S:15](Cl)(=[O:17])=[O:16]>C(Cl)Cl>[CH3:1][N:2]([CH2:3][CH2:4][S:15]([CH3:14])(=[O:17])=[O:16])[CH3:6]

Inputs

Step One
Name
Quantity
890 mg
Type
reactant
Smiles
CN(CCO)C
Step Two
Name
Quantity
1520 mg
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1220 mg
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring and at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept under nitrogen atmosphere, at 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with Na2CO3 saturated solution and with deionized water
CUSTOM
Type
CUSTOM
Details
The organic phase was dried under Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
CUSTOM
Type
CUSTOM
Details
as obtained, without purification, for the following step b) (1330 mg, yield 80%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN(C)CCS(=O)(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.